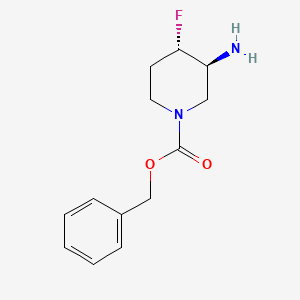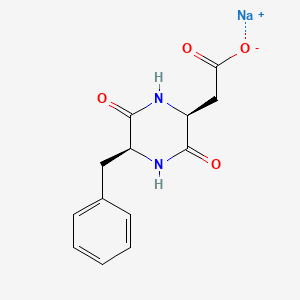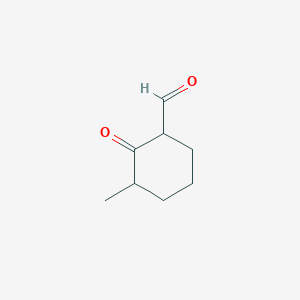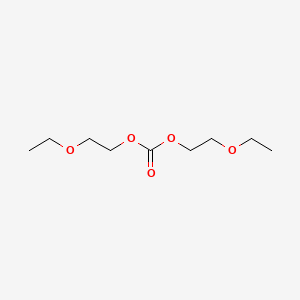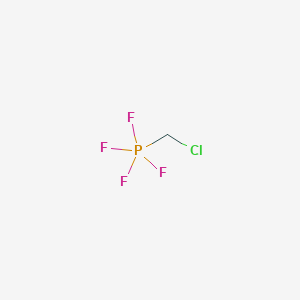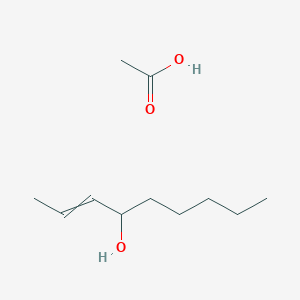
Acetic acid--non-2-en-4-ol (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid–non-2-en-4-ol (1/1) is a chemical compound with the molecular formula C8H16O3. . This compound is a combination of acetic acid and non-2-en-4-ol in a 1:1 ratio. It is a colorless liquid with a characteristic odor and is used in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Acetic acid–non-2-en-4-ol (1/1) can be synthesized through the esterification reaction between acetic acid and non-2-en-4-ol. The reaction typically requires a mineral acid catalyst, such as sulfuric acid, and is carried out under reflux conditions . The general reaction is as follows:
Acetic acid+non-2-en-4-ol→Acetic acid–non-2-en-4-ol (1/1)+Water
Industrial Production Methods
In industrial settings, the production of acetic acid–non-2-en-4-ol (1/1) involves the use of large-scale esterification reactors. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .
化学反应分析
Types of Reactions
Acetic acid–non-2-en-4-ol (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the alcohol and acid components.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and acetic acid.
Substitution: Amides and other esters.
科学研究应用
Acetic acid–non-2-en-4-ol (1/1) has several applications in scientific research:
作用机制
The mechanism of action of acetic acid–non-2-en-4-ol (1/1) involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and non-2-en-4-ol, which can then participate in further biochemical reactions. The compound’s effects are mediated through pathways involving esterases and other hydrolytic enzymes .
相似化合物的比较
Similar Compounds
Uniqueness
Acetic acid–non-2-en-4-ol (1/1) is unique due to its specific combination of acetic acid and non-2-en-4-ol, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a versatile compound.
属性
CAS 编号 |
817-03-8 |
|---|---|
分子式 |
C11H22O3 |
分子量 |
202.29 g/mol |
IUPAC 名称 |
acetic acid;non-2-en-4-ol |
InChI |
InChI=1S/C9H18O.C2H4O2/c1-3-5-6-8-9(10)7-4-2;1-2(3)4/h4,7,9-10H,3,5-6,8H2,1-2H3;1H3,(H,3,4) |
InChI 键 |
AYCSYBLSYWXGNG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(C=CC)O.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


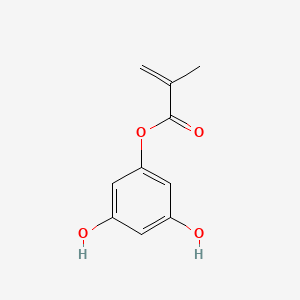
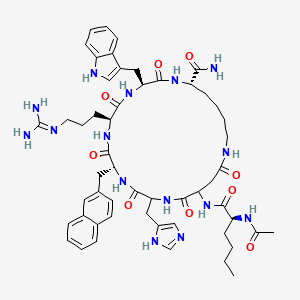
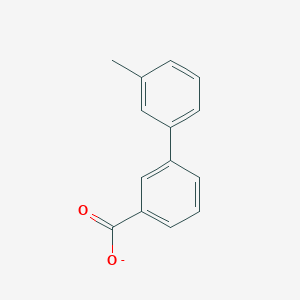
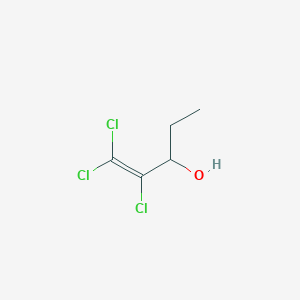

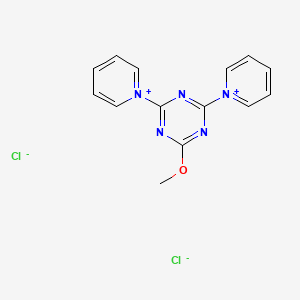
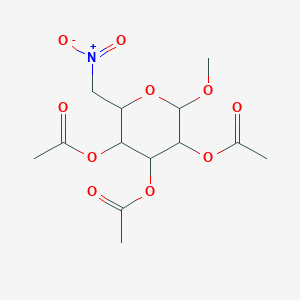
![Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine](/img/structure/B14749294.png)
